N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide
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Overview
Description
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the piperazine ring and a bromophenyl group attached to the oxamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where the piperazine derivative reacts with benzenesulfonyl chloride under basic conditions.
Attachment of the Bromophenyl Group: The bromophenyl group is attached to the oxamide moiety through nucleophilic substitution reactions involving 4-bromophenylamine and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxamide moiety, converting it to the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent targeting dopamine receptors, particularly D2 and D3 receptors. It has shown promise in the treatment of central nervous system disorders such as schizophrenia and Parkinson’s disease.
Biological Research: The compound is used in research to understand the structure-activity relationships of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It may be utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide involves its interaction with dopamine receptors. The compound binds to the D2 and D3 receptors, modulating their activity. This interaction can influence the signaling pathways associated with these receptors, leading to changes in neurotransmitter release and neuronal activity . The presence of the benzenesulfonyl and bromophenyl groups contributes to its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide: This compound has a methoxy group instead of a bromophenyl group, which may alter its binding affinity and biological activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features, used in neurotoxicity studies.
Uniqueness
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-(4-bromophenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its selectivity for dopamine receptors and potential therapeutic applications set it apart from other piperazine derivatives.
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVRUYAJIIDVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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